4-Hydrazino-2-(3-methoxyphenyl)quinazoline
Overview
Description
4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a derivative of quinazoline, a double-ring heterocyclic system known to be linked with various biological activities Quinazoline derivatives are known to interact with a multitude of biological targets, contributing to their diverse pharmacological responses .
Mode of Action
Quinazoline derivatives are known for their diverse pharmacological responses, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The interaction of these compounds with their targets leads to changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biological targets, affecting multiple biochemical pathways . These interactions can lead to downstream effects that contribute to the compound’s therapeutic effects .
Result of Action
The diverse pharmacological responses of quinazoline derivatives suggest that they can induce a variety of molecular and cellular changes .
Preparation Methods
The synthesis of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline typically involves the reaction of suitable hydrazides with aldehydes or ketones. One common method includes the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . Industrial production methods may involve mechanochemical approaches or solid-state melt reactions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Hydrazino-2-(3-methoxyphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution with halides or other nucleophiles.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or Schiff bases
Scientific Research Applications
4-Hydrazino-2-(3-methoxyphenyl)quinazoline has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Hydrazino-2-(3-methoxyphenyl)quinazoline is unique due to its specific hydrazino and methoxyphenyl substitutions, which confer distinct biological activities. Similar compounds include:
2-Substituted Quinazolin-4(3H)-ones: These compounds have been studied for their antiproliferative activities against cancer cell lines.
Quinazoline-2,4,6-triamine Derivatives: These derivatives exhibit high activity against promastigotes and intracellular amastigotes with low cytotoxicity.
Phenolic Quinazoline Derivatives: These compounds have been evaluated for their potential as polyphenol oxidase inhibitors.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)quinazolin-4-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(18-14)19-16/h2-9H,16H2,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYGKCULUVAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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